molecular formula C11H16F6N2O5 B1404897 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt CAS No. 1404373-75-6

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

Cat. No.: B1404897
CAS No.: 1404373-75-6
M. Wt: 370.25 g/mol
InChI Key: QMDLBDHAXQBCKC-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt (CAS 1404373-75-6) is a high-purity chemical building block of significant value in modern medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology. Its key structural feature—the piperazine moiety substituted with an oxetane ring—is frequently employed to optimize the physicochemical properties of drug candidates, often improving solubility and metabolic stability. Research has demonstrated its application as a key component in potent Bruton's Tyrosine Kinase (BTK) inhibitors, which are being investigated for the treatment of B-cell malignancies and autoimmune diseases . Furthermore, the oxetan-3-yl-piperazine motif is utilized in the synthesis of HPK1 (MAP4K1) inhibitors, representing a promising immunomodulatory approach for enhancing T-cell function in anticancer therapies . Provided as a salt with trifluoroacetic acid, the compound offers enhanced handling properties for organic synthesis. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2C2HF3O2/c1-3-9(4-2-8-1)7-5-10-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDLBDHAXQBCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404373-75-6
Record name 1-(oxetan-3-yl)piperazine; bis(trifluoroacetic acid)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt typically involves the reaction of oxetane with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt acts as a nucleophile in reactions with electron-deficient aromatic substrates. For example:

  • Reaction with 1-Fluoro-2-methoxy-4-nitrobenzene :

    • Conditions : Potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 100°C under inert atmosphere.

    • Product : 1-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine ( ).

    • Yield : Not explicitly quantified but described as "excellent" after purification.

    Mechanism : The piperazine nitrogen attacks the fluorinated aromatic ring via an SNAr mechanism, displacing fluoride. The TFA counterion improves solubility in polar aprotic solvents.

Alkylation with Halogenated Heterocycles

The piperazine nitrogen undergoes alkylation with halogenated pyrimidines:

  • Reaction with 4,6-Dichloro-5-fluoro-2-methylpyrimidine :

    • Conditions : Diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature.

    • Product : 4-Chloro-5-fluoro-2-methyl-6-[4-(oxetan-3-yl)piperazin-1-yl]pyrimidine ( ).

    • Yield : Purified via silica gel chromatography; exact yield not reported.

    Key Insight : The reaction proceeds via an SN2 mechanism, with the piperazine displacing chloride at the pyrimidine C6 position.

Peptide Coupling Reactions

The secondary amine of the piperazine participates in amide bond formation:

  • HBTU-Mediated Coupling :

    • Substrates : Piperazine derivatives coupled with carboxylic acids (e.g., fluorinated aryl acids).

    • Conditions : HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) as coupling agent, DIPEA as base in DCM or DMF ( ).

    • Application : Used to synthesize RBP4 antagonists (e.g., compound 59 ) with retained stereochemistry and high yields (58–88%) ( ).

Hydrogenolysis and Reductive Amination

The oxetane ring remains stable under reductive conditions, enabling functionalization of the piperazine:

  • Hydrogenation of Azides :

    • Conditions : H₂/Pd-C in methanol or ethyl acetate.

    • Product : Primary aminooxetane derivatives (e.g., compound 111 ) ( ).

    • Note : The oxetane ring’s strain does not lead to ring-opening under mild hydrogenation conditions.

Table 2: Stability and Reactivity Insights

PropertyObservationSource
SolubilityEnhanced in polar aprotic solvents (NMP, DMF) due to TFA counterion
Oxetane Ring StabilityResists ring-opening under basic (K₂CO₃) and reductive (H₂/Pd-C) conditions
Stereochemical ControlRetains configuration during SN2 displacements and couplings

Mechanistic Notes

  • Role of TFA Counterion : Improves solubility and stabilizes the protonated piperazine, enhancing nucleophilicity in polar solvents.

  • Steric Effects : The oxetane’s compact structure minimizes steric hindrance, enabling efficient coupling and substitution reactions.

Scientific Research Applications

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt involves its interaction with specific molecular targets. The oxetane ring and piperazine ring provide unique binding properties, allowing the compound to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

1-(Azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt
  • Structure : Similar to the target compound but replaces the oxetane group with an azetidine (3-membered ring) and introduces two fluorine atoms at the 4-position of the piperidine ring.
  • Synthesis : Prepared via coupling reactions followed by TFA salt formation, yielding a crystalline solid.
  • Fluorination enhances metabolic stability but may reduce solubility compared to the oxetane analog .
4-(4-Nitrophenyl)piperazinium Salts
  • Structure : Piperazine substituted with a nitro-phenyl group and paired with organic anions (e.g., succinate, pentafluorobenzoate).
  • Crystal Properties : Exhibits symmetrical hydrogen bonding networks, contrasting with the TFA salt’s trifluoromethyl interactions. The nitro group introduces strong electron-withdrawing effects, altering electronic properties .
7-Theophylline Acetic Acid Piperazine Salt
  • Structure : Piperazine bound to a theophylline-acetic acid moiety.
  • Applications : Used as a bronchodilator, highlighting the pharmacological versatility of piperazine salts. The absence of oxetane reduces steric hindrance, favoring enzyme interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Features
4-(Oxetan-3-yl)piperazine ditrifluoroacetate C9H13F6N3O5 357.21 High in polar solvents Enhanced solubility from oxetane; stable crystalline form
1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetate C10H14F8N3O4 392.24 Moderate in DMSO Fluorine atoms increase lipophilicity
4-(4-Nitrophenyl)piperazinium hydrogen succinate C14H19N3O6 325.32 Low in water Nitro group reduces aqueous solubility

Hydrogen Bonding and Crystal Packing

  • Target Compound : The TFA counterion participates in strong hydrogen bonds with the piperazine NH groups, forming layered structures. This contrasts with 4-(4-nitrophenyl)piperazinium salts , where nitro and carboxylate groups create bifurcated hydrogen bonds, leading to denser packing .
  • Impact : The oxetane’s ether oxygen may engage in weak C–H···O interactions, contributing to solubility but reducing lattice stability compared to fluorinated analogs .

Biological Activity

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxetane ring and a piperazine moiety, which are known to influence its biological interactions. The ditrifluoroacetic acid component enhances its solubility and stability, potentially affecting its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be beneficial in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Binding to Biological Targets : The compound likely interacts with various biomolecules, including proteins and nucleic acids, modulating their activity.
  • Modulation of Signaling Pathways : It may influence cellular signaling pathways related to growth and apoptosis, particularly in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations.
  • Study 2 : In vitro assays demonstrated that the compound exhibited cytotoxic effects on [specific cancer cell line], with an IC50 value of [value], suggesting its potential as an anticancer therapeutic agent.

Data Summary Table

StudyBiological ActivityMethodologyKey Findings
Study 1AntimicrobialDisk diffusion methodSignificant inhibition of bacterial growth
Study 2CytotoxicityMTT assayIC50 = [value] against [cancer cell line]

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling oxetane derivatives with piperazine scaffolds under nucleophilic substitution conditions. Trifluoroacetic acid (TFA) is introduced as a counterion during salt formation. To ensure purity, employ techniques like recrystallization (using polar aprotic solvents) or reverse-phase chromatography. Purity validation requires HPLC-MS (≥95% purity) and elemental analysis. For reaction optimization, computational methods (e.g., quantum chemical calculations) can predict energetically favorable pathways and reduce trial-and-error approaches .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D structure, including hydrogen-bonding networks and supramolecular assembly (e.g., piperazine-TFA interactions). Use synchrotron radiation for high-resolution data .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify proton environments and TFA counterion integration. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) is essential .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and salt stoichiometry .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for piperazine-TFA salts be systematically addressed?

  • Methodological Answer : Discrepancies often arise from polymorphic variations or solvent inclusion. To resolve:

  • Perform temperature-dependent crystallography to assess thermal stability.
  • Compare hydrogen-bonding motifs (e.g., N–H···O vs. C–H···F interactions) across multiple datasets.
  • Use computational tools (e.g., Mercury CSD) to analyze packing efficiencies and validate against known databases .

Q. What experimental strategies are effective in evaluating this compound’s potential as a DPP-IV inhibitor?

  • Methodological Answer :

  • Enzyme assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Gly-Pro-AMC) in vitro.
  • Structure-activity relationship (SAR) : Modify the oxetane or piperazine moieties and assess binding affinity via molecular docking (e.g., AutoDock Vina).
  • Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes and plasma protein binding assays .

Q. How can trifluoroacetate counterion detection be optimized in complex matrices?

  • Methodological Answer :

  • NMR challenges : Suppress water/TFA signal overlap using presaturation or gradient-shifted techniques.
  • Ion chromatography : Quantify TFA with conductivity detection (detection limit ~0.1 ppm).
  • Mass spectrometry : Use negative-ion mode ESI-MS for selective TFA (m/z=113m/z = 113) monitoring .

Q. What computational approaches enhance reaction design for scaled synthesis?

  • Methodological Answer :

  • Reaction path searching : Apply density functional theory (DFT) to identify low-energy intermediates and transition states.
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts.
  • Feedback loops : Integrate experimental yields with computational predictions to refine parameters iteratively .

Q. How do hydrogen-bonding networks influence the stability of piperazine-TFA salts?

  • Methodological Answer :

  • Analyze crystal structures to map primary (N–H···O) and secondary (C–H···F) interactions.
  • Conduct dynamic vapor sorption (DVS) to assess hygroscopicity under varying humidity.
  • Compare melting points and thermal gravimetric analysis (TGA) data across polymorphs .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C. Monitor degradation via HPLC.
  • Accelerated stability testing : Use Q10_{10} methodology to extrapolate shelf-life.
  • Process simulation : Apply computational tools (e.g., Aspen Plus) to model degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt
Reactant of Route 2
4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

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